![molecular formula C19H20N2O3S B2402066 4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-28-7](/img/structure/B2402066.png)

4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

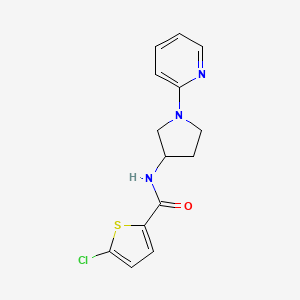

4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Scientific Research Applications

4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Pharmaceutical Research: This compound is part of the 4-hydroxy-2-quinolones class, which has interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .

Antiviral Studies: A series of compounds synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines showed 4 to 7 times higher antiviral activity against Newcastle disease virus . This suggests potential antiviral applications for this compound .

11-oxo-N-(2-phenylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

Crystal Structure Analysis: The crystal structure of similar compounds has been studied, which could provide insights into the properties and potential applications of this compound .

Natural Products and Biological Activities: Chromone derivatives, which have similar structures to this compound, are natural products found widely in plants. They have diverse structural skeletons and biological activities . Some chromones are also important resources for the preparation of fluorescent probes .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic protein-tyrosine kinase activity of EGFR. This leads to a decrease in autophosphorylation and downstream signaling cascades that are implicated in cell proliferation and survival.

properties

IUPAC Name |

11-oxo-N-(2-phenylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-18-7-6-15-12-17(13-16-9-11-21(18)19(15)16)25(23,24)20-10-8-14-4-2-1-3-5-14/h1-5,12-13,20H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJRNIZWTSARTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2401992.png)

![4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2401994.png)

![8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2401996.png)

![N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide](/img/structure/B2401999.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2402000.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2402001.png)

![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)